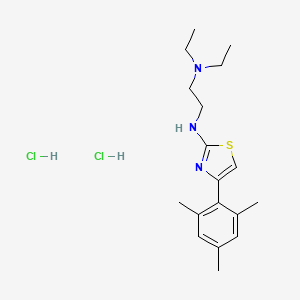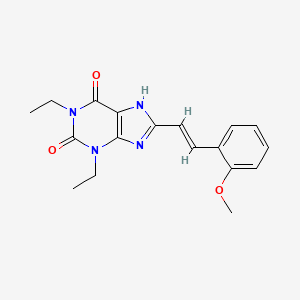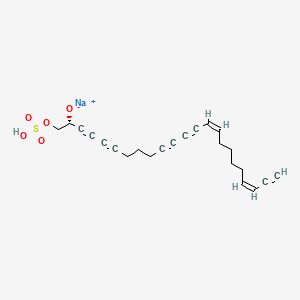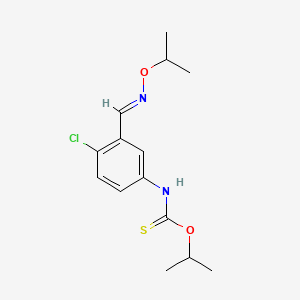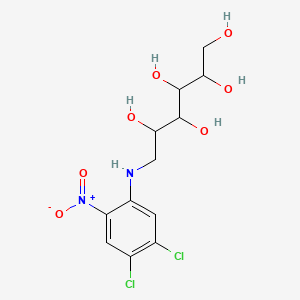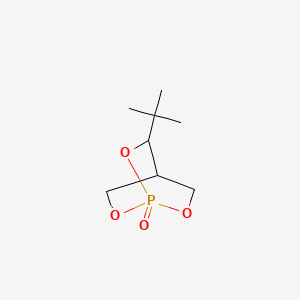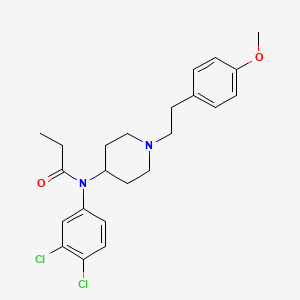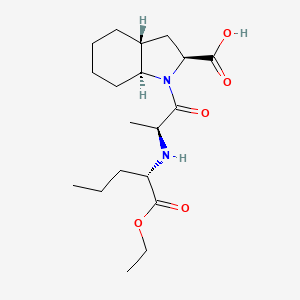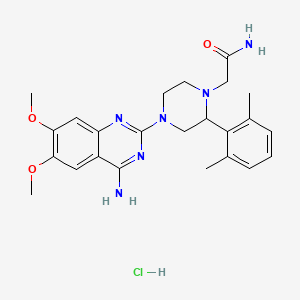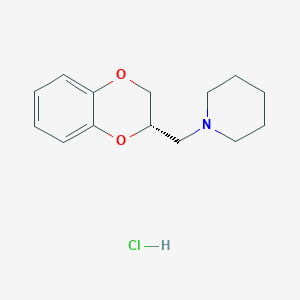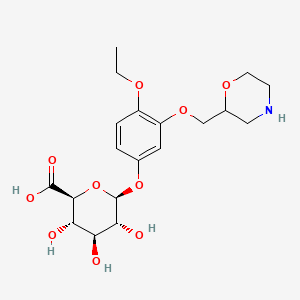
5-Hydroxyviloxazine glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxyviloxazine glucuronide is a metabolite of viloxazine, a selective norepinephrine reuptake inhibitor. Viloxazine has been used as an antidepressant and is currently being investigated for its potential in treating attention deficit hyperactivity disorder (ADHD). The compound is formed through the hydroxylation of viloxazine followed by glucuronidation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxyviloxazine glucuronide involves two main steps:
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The process involves the use of mixed-mode cation-exchange solid-phase extraction (SPE) for the isolation and purification of the compound .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxyviloxazine glucuronide primarily undergoes glucuronidation reactions. The major reactions include:
Glucuronidation: Conversion of 5-Hydroxyviloxazine to this compound by UGT enzymes.
Common Reagents and Conditions
Major Products
The major product formed from these reactions is this compound, which is the primary circulating metabolite detected in plasma .
Scientific Research Applications
5-Hydroxyviloxazine glucuronide has several scientific research applications:
Pharmacokinetics: It is used to study the pharmacokinetics of viloxazine and its metabolites in clinical trials, particularly in the treatment of ADHD.
Drug Metabolism: The compound is utilized in research to understand the metabolic pathways and enzyme interactions involved in the metabolism of viloxazine.
Biomarker Development: It serves as a biomarker for monitoring the efficacy and safety of viloxazine therapy in patients.
Mechanism of Action
The mechanism of action of 5-Hydroxyviloxazine glucuronide involves its formation from viloxazine through hydroxylation and subsequent glucuronidation. The compound itself does not exert significant pharmacological effects but serves as a key metabolite in the metabolic pathway of viloxazine . The molecular targets and pathways involved include the cytochrome P450 isoenzyme CYP2D6 and UGT enzymes .
Comparison with Similar Compounds
Similar Compounds
Viloxazine: The parent compound, a selective norepinephrine reuptake inhibitor used in the treatment of ADHD.
Viloxazine N-carbamoyl glucuronide: Another metabolite of viloxazine formed through glucuronidation.
Uniqueness
5-Hydroxyviloxazine glucuronide is unique due to its specific formation pathway involving CYP2D6-mediated hydroxylation followed by UGT-mediated glucuronidation. This distinguishes it from other metabolites of viloxazine, such as Viloxazine N-carbamoyl glucuronide, which undergoes a different glucuronidation process .
Properties
CAS No. |
56305-64-7 |
|---|---|
Molecular Formula |
C19H27NO10 |
Molecular Weight |
429.4 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[4-ethoxy-3-(morpholin-2-ylmethoxy)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C19H27NO10/c1-2-26-12-4-3-10(7-13(12)28-9-11-8-20-5-6-27-11)29-19-16(23)14(21)15(22)17(30-19)18(24)25/h3-4,7,11,14-17,19-23H,2,5-6,8-9H2,1H3,(H,24,25)/t11?,14-,15-,16+,17-,19+/m0/s1 |
InChI Key |
BLHLQODUMLCQSB-QHPPGBETSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)OCC3CNCCO3 |
Canonical SMILES |
CCOC1=C(C=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)OCC3CNCCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


